Dodecyl carbamodithioate

Description

Contextualization within Organosulfur Compound Chemistry

Organosulfur compounds, which are organic compounds containing sulfur, are integral to many areas of chemistry and biology. wikipedia.org They are known for a wide range of chemical behaviors and are present in essential amino acids like methionine and cysteine. wikipedia.org The field of organosulfur chemistry investigates the synthesis and properties of these molecules. wikipedia.org Dodecyl carbamodithioate belongs to a specific class of organosulfur compounds known as dithiocarbamates. These are characterized by the presence of a dithiocarbamate (B8719985) functional group, which consists of a nitrogen atom bonded to two sulfur atoms through a carbon atom.

The inclusion of a twelve-carbon alkyl chain (dodecyl group) gives this compound distinct physical and chemical properties. This long, nonpolar chain imparts significant hydrophobicity to the molecule.

Overview of Dithiocarbamate Ligand Systems

Dithiocarbamates are highly versatile ligands in coordination chemistry. researchgate.netnih.gov They are mono-anionic, meaning they carry a single negative charge, and are excellent chelating agents, readily forming stable complexes with a wide array of metal ions. researchgate.netnih.govsysrevpharm.orgnih.gov These complexes have applications in various fields, including materials science and medicine. nih.govmdpi.com

The dithiocarbamate ligand can coordinate to a metal center in several ways, most commonly in a bidentate fashion, where both sulfur atoms bind to the metal. researchgate.net However, monodentate and bridging coordination modes are also known. researchgate.netacs.org The electronic properties of the dithiocarbamate ligand can be fine-tuned by changing the substituents on the nitrogen atom, which in turn influences the properties of the resulting metal complex. researchgate.net The synthesis of dithiocarbamates is often straightforward, typically involving the reaction of a primary or secondary amine with carbon disulfide. researchgate.netresearchgate.net

Scope and Research Significance of this compound Studies

Research into this compound and related long-chain dithiocarbamates is driven by their potential applications in several areas. The long dodecyl chain makes these molecules surface-active, suggesting potential uses in materials science, such as in the synthesis of nanoparticles or as components of self-assembling systems. solubilityofthings.com For instance, dithiocarbamates have been employed as single-source precursors for the production of metal sulfide (B99878) nanoparticles. mdpi.com

The ability of the dithiocarbamate group to chelate metals is also a key area of investigation. nih.gov The resulting metal complexes can exhibit interesting catalytic or biological properties. For example, some dithiocarbamate complexes have been studied for their potential as anticancer agents. nih.govbohrium.com Furthermore, dithiocarbamates have been explored as agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization, a technique used to synthesize polymers with controlled molecular weights and architectures. mdpi.com The dodecyl group can influence the solubility and reactivity of these compounds in different solvent systems, which is an important consideration in their practical application. acs.org

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H27NS2 |

| Molecular Weight | 261.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 77375-20-3 |

| Synonyms | NSC 31210, DTXSID30395592 |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

77375-20-3 |

|---|---|

Molecular Formula |

C13H27NS2 |

Molecular Weight |

261.5 g/mol |

IUPAC Name |

dodecyl carbamodithioate |

InChI |

InChI=1S/C13H27NS2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H2,14,15) |

InChI Key |

OFFDBKDOQPHOJJ-UHFFFAOYSA-N |

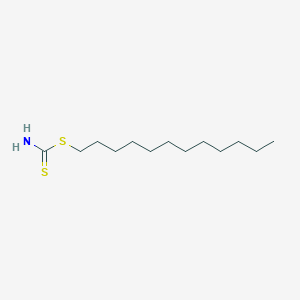

Canonical SMILES |

CCCCCCCCCCCCSC(=S)N |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies of Dodecyl Carbamodithioate and Analogues

General Synthetic Routes to Dithiocarbamates and Carbamodithioates

The formation of the dithiocarbamate (B8719985) functional group is typically achieved through the reaction of an amine with carbon disulfide. This core reaction can be adapted in various ways to produce a wide array of dithiocarbamate derivatives.

The most common and straightforward method for synthesizing dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. nih.gov For the synthesis of dodecyl carbamodithioate, this would involve the reaction of dodecylamine (B51217) with carbon disulfide. The reaction proceeds through the nucleophilic attack of the amine on the carbon of carbon disulfide. This reaction is typically carried out in a basic medium, such as sodium hydroxide (B78521) or potassium hydroxide, to deprotonate the initially formed dithiocarbamic acid, resulting in a stable dithiocarbamate salt. nih.gov These salts are often pale-colored solids soluble in water and polar organic solvents. wikipedia.org The general reaction can be represented as:

R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O wikipedia.org

This method is highly efficient and versatile, accommodating a wide range of amines. acs.orgorganic-chemistry.org

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For dithiocarbamate synthesis, this has led to the development of catalyst-free and green chemistry approaches that minimize waste and avoid the use of hazardous materials. organic-chemistry.org

One notable approach is the one-pot, three-component reaction of an amine, carbon disulfide, and an alkyl halide under solvent-free conditions. acs.orgorganic-chemistry.orgnih.gov This method is highly atom-economical and produces high yields of S-alkyl dithiocarbamates with a simple work-up procedure. acs.orgacs.org The reaction proceeds smoothly at room temperature for a variety of amines and alkyl halides. organic-chemistry.org A diverse set of primary, secondary, and tertiary alkyl primary amines can be used, although aromatic amines are generally not reactive under these conditions. acs.org

Another green approach involves the use of deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG) as reaction media. rsc.orgscispace.comresearchgate.net These solvents are biodegradable, non-toxic, and can be recycled, making them excellent alternatives to traditional organic solvents. scispace.com The one-pot, three-component synthesis of dithiocarbamates in DES or PEG proceeds rapidly at room temperature, offering high yields and a simple, organic solvent-free work-up. rsc.orgscispace.com

| Amine | Electrophile/Alkyl Halide | Solvent/Conditions | Yield (%) | Reference |

| Diethylamine | Phenyl glycidyl (B131873) ether | Choline chloride-urea (DES) | 94 | scispace.com |

| Piperidine | Benzyl chloride | Solvent-free | 95 | acs.org |

| n-Butylamine | Ethyl bromoacetate | Solvent-free | 92 | acs.org |

| Cyclohexylamine | Allyl bromide | Solvent-free | 97 | acs.org |

| Diethylamine | Styrene (B11656) oxide | Polyethylene glycol (PEG) | 90 | scispace.com |

Advanced Synthetic Strategies for Organosulfur Compounds

Beyond the general synthesis of dithiocarbamates, advanced synthetic strategies are continually being developed to create more complex and functionalized organosulfur compounds. These methods offer greater control over the molecular architecture and can provide access to novel structures.

Electrochemical synthesis has emerged as a powerful and green tool for the formation of carbon-sulfur (C-S) bonds. thieme-connect.comresearchgate.net This method uses electrons as a "traceless" reagent, avoiding the need for often toxic and costly chemical oxidants and catalysts. thieme-connect.comthieme-connect.com Electrosynthesis offers fine control over the oxidative potential, which is advantageous for C-S bond formation and can help prevent side reactions like over-oxidation. researchgate.net

Various electrochemical protocols have been developed for the synthesis of organosulfur compounds, including the construction of C-S bonds through the reaction of thiols with various organic substrates. researchgate.netnih.gov For example, the electrochemical coupling of thiophenols with isocyanides can form S-C(sp²)–O bonds. researchgate.net While direct electrochemical synthesis of this compound is not prominently reported, the principles of electrochemical C-S bond formation are applicable to the synthesis of its precursors and analogues.

The development of novel synthetic methods for organosulfur compounds is an active area of research, driven by the importance of these compounds in various fields. mdpi.comnih.gov One innovative approach involves the use of transition-metal catalysis, such as rhodium complexes, to cleave S-S bonds in disulfides and transfer the organothio groups to other organic molecules. mdpi.comnih.gov This method avoids the use of bases and organometallic reagents and can be reversible, allowing for interconversion reactions. mdpi.com

Another novel strategy is the use of aryne intermediates for the synthesis of functionalized benzenethiol (B1682325) equivalents. sciencedaily.com This method allows for the creation of complex organosulfur compounds that are difficult to access through traditional means. sciencedaily.com Additionally, multicomponent reactions, such as the four-component reaction of cyclic imines, carbon disulfide, acid chlorides, and amines, provide a direct route to novel dithiocarbamates under mild conditions. acs.org

Derivatization and Structural Modification of Carbamodithioates

The chemical structure of carbamodithioates can be readily modified to fine-tune their physical, chemical, and biological properties. researchgate.net Derivatization can occur at several positions on the molecule, offering a high degree of structural diversity.

One common modification is S-alkylation, where the dithiocarbamate salt is reacted with an alkylating agent to form a dithiocarbamate ester. wikipedia.org This reaction is versatile and allows for the introduction of a wide variety of functional groups onto the sulfur atom.

Oxidation of dithiocarbamates leads to the formation of thiuram disulfides, which are important compounds in their own right, particularly in the rubber industry. wikipedia.org The reaction is a disulfide linkage between two dithiocarbamate units. wikipedia.org

The nitrogen atom of the carbamodithioate can also be part of a larger molecular framework, and modifications to the substituents on the nitrogen can significantly alter the properties of the resulting compound. researchgate.net For instance, the incorporation of different amine precursors in the initial synthesis leads to a wide range of N-substituted dithiocarbamates. mdpi.com These modifications are crucial for applications such as the development of chelating agents for metal ions. mdpi.com

Synthesis of Substituted Carbamodithioate Derivatives

The general and widely adopted method for synthesizing substituted carbamodithioate derivatives is a one-pot, three-component reaction. This process involves the reaction of an amine, carbon disulfide, and an electrophilic reagent. rsc.org For the synthesis of N-substituted S-alkyl carbamodithioates, the reaction proceeds by the initial formation of a dithiocarbamate salt from the amine and carbon disulfide in a basic medium. This intermediate is then reacted in situ with an alkyl halide to yield the final product. organic-chemistry.org

The synthesis of long-chain N-alkyl dithiocarbamates, such as this compound, follows this general principle. For instance, new dithiocarbamate surfactants, including potassium N-2-[2-(2-methoxyethoxy)ethoxy]ethyl-N-dodecyldithiocarbamate, have been prepared by reacting the corresponding secondary amine with carbon disulfide in the presence of a base. researchgate.net

The versatility of this synthetic approach allows for the introduction of a wide variety of substituents on both the nitrogen and sulfur atoms of the carbamodithioate moiety. By selecting different primary or secondary amines and various alkylating or arylating agents, a diverse library of substituted carbamodithioate derivatives can be generated. For example, a range of S-alkyl dithiocarbamates can be synthesized from the reaction of N-tosylhydrazones, carbon disulfide, and various amines, yielding products in good to excellent yields. nih.gov

Below is a table summarizing the synthesis of various substituted carbamodithioate derivatives through one-pot methodologies.

| Amine Reactant | Electrophile/Second Reactant | Product | Yield (%) |

| Dodecylamine | Carbon Disulfide, Alkyl Halide | S-Alkyl this compound | Varies |

| Diethylamine | Carbon Disulfide, Ethyl Vinyl Ether | 1-Ethoxyethyldiethylcarbamodithioate | 78% rsc.org |

| Various Secondary Amines | Carbon Disulfide, Benzyl Halides | Benzyl Dithiocarbamates | Good to Excellent researchgate.net |

| N-Tosylhydrazones | Carbon Disulfide, Various Amines | S-Alkyl Dithiocarbamates | Good to Excellent nih.gov |

Challenges and Optimization in Dithiocarbamate Synthesis

While the synthesis of dithiocarbamates is generally straightforward, several challenges can be encountered, and optimization of reaction conditions is often necessary to achieve high yields and purity. nih.gov

One of the primary challenges is the physical state of the product. Dithiocarbamates can be formed as solids (precipitates) or as viscous oils. nih.gov The isolation and purification of oily products can be more complex than for solid precipitates. For long-chain dithiocarbamates, which may have lower melting points, this is a particularly relevant consideration. Purification techniques such as column chromatography may be required, which can be time-consuming and may lead to product loss. rsc.org

The stability of the dithiocarbamate product can also be a challenge. Some dithiocarbamates, particularly those formed from weak bases like ammonia, can be sensitive to air and temperature. nih.gov The use of stronger bases, such as sodium hydroxide or potassium hydroxide, generally leads to the formation of more stable dithiocarbamate salts. nih.gov

The purity of the final product is another critical aspect. Impurities, often arising from unreacted starting materials or side reactions, may need to be removed. Washing the product with suitable solvents, such as diethyl ether or cold ethanol, is a common purification step. nih.govresearchgate.net

Optimization of the synthesis is crucial for overcoming these challenges and maximizing the yield and purity of the desired dithiocarbamate. Key parameters that can be optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. For instance, the use of green reaction media, such as deep eutectic solvents (DES) and polyethylene glycol (PEG), has been shown to promote the environmentally friendly and fast synthesis of dithiocarbamate derivatives with high yields and short reaction times, often eliminating the need for tedious work-up procedures. rsc.org

The order of addition of reagents is another factor that has been investigated, although some studies suggest it has no significant influence on the product formed, provided the stoichiometry is correct. nih.gov However, careful control of reaction conditions is paramount. For example, in the synthesis of N-ethyl-O-isobutyl thiocarbamate, varying the molar ratio of reactants, reaction time, and temperature was crucial for optimizing the yield and purity. mdpi.com

The following table illustrates the effect of varying reaction conditions on the yield of a generic N,S-disubstituted dithiocarbamate synthesis.

| Parameter Varied | Condition 1 | Yield (%) | Condition 2 | Yield (%) |

| Solvent | Dichloromethane | Moderate | Polyethylene Glycol (PEG) | High rsc.org |

| Base | Ammonia | Varies (product may be unstable) nih.gov | Sodium Hydroxide | High (stable product) nih.gov |

| Temperature | Room Temperature | Varies | Optimized Elevated Temperature | High mdpi.com |

| Catalyst | None | Good | Copper Nano-catalyst | High nih.gov |

Coordination Chemistry and Metal Complexation of Dodecyl Carbamodithioate and Dithiocarbamate Ligands

Fundamental Coordination Modes of Dithiocarbamates

The dithiocarbamate (B8719985) ligand, with its [S₂CNR₂]⁻ core, can adopt several coordination modes, which dictates the structural diversity and reactivity of its metal complexes. sysrevpharm.org The coordination is primarily through the two sulfur atoms, which act as soft donor atoms. wikipedia.org

The most prevalent coordination mode for dithiocarbamate ligands is as a bidentate chelate, where both sulfur atoms bind to a single metal center to form a stable four-membered ring. derpharmachemica.comscispace.combiotech-asia.org This mode is thermodynamically favored due to the entropic benefit of chelation. scispace.com In this arrangement, the M-S bond lengths are typically symmetrical. nih.gov

Alternatively, the dithiocarbamate ligand can coordinate in a monodentate fashion, with only one sulfur atom forming a bond with the metal ion. nih.govresearchgate.netmdpi.comnih.gov This is more common in the formation of heteroleptic complexes, where other ligands are also present in the coordination sphere of the metal. nih.gov The coordination mode can often be distinguished using infrared spectroscopy. A single strong absorption band for the ν(C-S) stretching vibration in the 1050–950 cm⁻¹ region is indicative of a bidentate coordination, whereas a splitting of this band into a doublet suggests a monodentate arrangement. nih.govderpharmachemica.com

In many complexes, the dithiocarbamate ligand binds in an anisobidentate manner, where both sulfur atoms are coordinated to the metal center, but the two M-S bond lengths are unequal. nih.govscispace.commdpi.com This asymmetric coordination is frequently observed in complexes of both main group and transition metals. mdpi.com

Furthermore, dithiocarbamate ligands can function as bridging ligands, linking two or more metal centers to form dimeric or polymeric structures. sysrevpharm.orgscispace.comresearchgate.netmdpi.com The bridging can occur in several ways, such as chelating one metal while one of the sulfur atoms also bonds to an adjacent metal ion, or by each sulfur atom bonding to a different metal center. mdpi.com

Table 1: Fundamental Coordination Modes of Dithiocarbamate Ligands

| Coordination Mode | Description | Key Characteristics |

|---|---|---|

| Monodentate | Only one sulfur atom is bonded to the metal center. nih.govresearchgate.netmdpi.com | Often found in heteroleptic complexes. nih.gov Infrared spectra show a doublet for the ν(C-S) stretch. nih.govderpharmachemica.com |

| Bidentate | Both sulfur atoms are bonded to the same metal center, forming a four-membered chelate ring. derpharmachemica.comscispace.com | Thermodynamically favored. scispace.com Characterized by a single strong ν(C-S) band in the IR spectrum. nih.govderpharmachemica.com |

| Anisobidentate | Both sulfur atoms are bonded to the same metal center, but with unequal M-S bond lengths. nih.govscispace.commdpi.com | Common for both main group and transition metal complexes. mdpi.com |

| Bridging | The ligand connects two or more metal centers. researchgate.netmdpi.com | Can lead to the formation of dimeric or polymeric structures. sysrevpharm.orgscispace.com |

Formation and Characterization of Metal-Dithiocarbamate Complexes

The synthesis of metal-dithiocarbamate complexes is generally straightforward. The most common method involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base to form the dithiocarbamate salt, which is then reacted with a suitable metal salt. xisdxjxsu.asiabiotech-asia.org

Dithiocarbamate ligands form stable complexes with nearly all transition metals, and they can stabilize metals in a variety of oxidation states. semanticscholar.orgnih.govwisdomlib.org The synthesis typically involves a metathesis reaction between an alkali metal dithiocarbamate and a transition metal halide in a suitable solvent. sysrevpharm.orgbiotech-asia.orgnih.gov A wide range of complexes with metals such as chromium, manganese, iron, cobalt, nickel, and copper have been prepared and studied. derpharmachemica.combiotech-asia.orgwisdomlib.org

The resulting complexes are often colored crystalline solids. xisdxjxsu.asiawisdomlib.org Their characterization is achieved through a combination of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and in some cases, single-crystal X-ray diffraction. xisdxjxsu.asianih.govrsc.org The coordination geometry around the metal center varies depending on the metal and its oxidation state; for example, Ni(II) and Cu(II) complexes often adopt a square planar geometry, while Co(II) complexes can be either tetrahedral or octahedral. xisdxjxsu.asiarsc.orgtandfonline.com

Dithiocarbamates also readily form complexes with main group elements, exhibiting a rich structural diversity. nih.govnih.govresearchgate.net The synthesis of these complexes is similar to that of the transition metal complexes, typically involving the reaction of a dithiocarbamate salt with a main group metal or metalloid halide. mdpi.com

Structural studies have revealed a variety of coordination modes for the dithiocarbamate ligand in these complexes. mdpi.comresearchgate.net For instance, in organotin(IV) dithiocarbamate complexes, it is possible to have both chelating and monodentate ligands in the same molecule, leading to geometries such as distorted trigonal bipyramidal. mdpi.comresearchgate.net Complexes of antimony and bismuth have also been synthesized, where the dithiocarbamate ligand can be monodentate, bidentate, or anisobidentate. mdpi.com

Electronic Structure and Physicochemical Properties of Dithiocarbamate Complexes

The electronic properties of the dithiocarbamate ligand are a key feature of its coordination chemistry. There is significant delocalization of the lone pair of electrons from the nitrogen atom into the C-S bonds of the dithiocarbamate moiety. nih.gov This is often described in terms of resonance structures, with the "thioureide" form, which imparts a partial double bond character to the C-N bond and increases the electron density on the sulfur atoms, being a significant contributor. nih.govwikipedia.org This electronic flexibility is crucial for the ability of dithiocarbamates to stabilize a wide range of metal oxidation states. semanticscholar.orgnih.gov

The electronic spectra of dithiocarbamate complexes are characterized by intense absorption bands in the UV-Vis region. nih.gov These typically include π-π* and n-π* transitions within the ligand, as well as ligand-to-metal or metal-to-ligand charge transfer bands. nih.govnih.gov For transition metal complexes, weaker d-d transitions may also be observed in the visible region of the spectrum. sysrevpharm.orgresearchgate.net

The physicochemical properties of these complexes, such as their solubility, are influenced by the organic groups attached to the nitrogen atom and the identity of the metal ion. nih.gov While alkali metal salts of dithiocarbamates are often water-soluble, the complexes with transition metals are typically lipophilic and soluble in organic solvents such as chloroform (B151607) and benzene. nih.govbaselius.ac.in The rich redox chemistry of many metal dithiocarbamate complexes has also been a subject of interest, with studies often employing techniques like cyclic voltammetry. nih.govtandfonline.com

Table 2: General Spectroscopic Features of Dithiocarbamate Complexes

| Spectroscopic Technique | Region | Assignment | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | 1550–1450 cm⁻¹ | ν(C-N) stretching vibration | nih.gov |

| 1050–950 cm⁻¹ | ν(C-S) stretching vibration | nih.gov | |

| 450–350 cm⁻¹ | ν(M-S) stretching vibration | scispace.com | |

| UV-Visible (UV-Vis) Spectroscopy | ~300 nm | π-π* transition of the C=N chromophore | nih.gov |

| UV region | π-π* transition of the S-C=S group and n-π* transitions | nih.gov | |

| Visible region | d-d electronic transitions (for transition metals) | sysrevpharm.orgresearchgate.net |

Influence of Ligand Substituents on Coordination Chemistry

The chemical and physical properties of metal dithiocarbamate complexes can be systematically modified by altering the organic substituents (R groups) attached to the nitrogen atom. researchgate.net These substituents exert significant influence through both electronic and steric effects, which in turn dictate the coordination geometry, stability, and reactivity of the resulting metal complex. nih.govresearchgate.net

Electronic Effects: The electronic nature of the substituent directly modulates the electron-donating ability of the dithiocarbamate ligand. Substituents are broadly categorized as either electron-donating or electron-withdrawing. The dodecyl group, being a long alkyl chain, is a classic example of an electron-donating group through an inductive effect. This effect increases the electron density on the nitrogen atom, which is then delocalized over the S-C-S moiety. The enhanced electron density on the sulfur donor atoms strengthens the ligand's capacity as a Lewis base, leading to more stable metal complexes. This increased donation can stabilize higher oxidation states of the metal center. mdpi.com

Steric Effects: The size and bulk of the substituents play a critical role in determining the solid-state structure and coordination environment of the metal ion. researchgate.net The long, flexible dodecyl chain introduces considerable steric hindrance around the metal center. This steric bulk can influence the coordination number and geometry of the complex. For instance, bulky substituents may prevent the formation of higher-coordinate complexes or dimeric/polymeric structures, favoring instead monomeric species with lower coordination numbers. rsc.orgmdpi.com In square planar complexes, such as those of Ni(II), Pd(II), and Pt(II), the steric demands of the substituents can affect intermolecular packing in the solid state. rsc.org

The interplay of these effects is summarized in the table below, comparing the dodecyl substituent to other common R groups.

| Substituent Type | R Group Example | Electronic Effect | Steric Effect | Expected Impact on Metal Complex |

| Long-chain Alkyl | Dodecyl | Strongly electron-donating | High steric bulk | Promotes monomeric structures, enhances complex stability, stabilizes higher metal oxidation states. |

| Short-chain Alkyl | Ethyl | Electron-donating | Low steric bulk | Can form dimeric or polymeric structures; moderate stability. |

| Aryl | Phenyl | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate steric bulk | Complex electronic influence; can affect redox potentials significantly. |

| Heterocyclic | Morpholinyl | Electron-withdrawing (due to oxygen) | Moderate steric bulk | Reduces electron density on sulfur atoms, potentially destabilizing higher oxidation states. tandfonline.com |

Redox Mechanisms and Electrochemical Behavior of Complexes

The rich electrochemistry of metal dithiocarbamate complexes is one of their most studied features. nih.gov These complexes can undergo redox reactions that are either centered on the metal ion or on the ligand itself, and the specific pathway is heavily influenced by the nature of the metal, the solvent, and the ligand's substituents. tandfonline.com

Metal-Centered Redox: Many dithiocarbamate complexes exhibit reversible or quasi-reversible, one-electron transfer processes associated with the metal's oxidation state (e.g., Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺). The potential at which these redox events occur is highly sensitive to the electronic effects of the ligand's substituents. Electron-donating groups, such as the dodecyl group, increase the electron density on the metal center. This makes the complex easier to oxidize (a less positive or more negative potential) and harder to reduce. Conversely, electron-withdrawing groups make the complex more difficult to oxidize (a more positive potential). tandfonline.com For example, studies on cobalt(III) dithiocarbamates have shown that their electrochemical reduction is dependent on the nature of the R substituent. tandfonline.com Similarly, copper(II) dithiocarbamate complexes have a relatively low oxidation potential and are readily oxidized to form stable copper(III) species. mdpi.com

Ligand-Centered Redox: The dithiocarbamate ligand itself can be oxidized. This process typically involves the one-electron oxidation of two coordinated ligands, which then couple to form a thiuram disulfide molecule that may or may not remain coordinated to the metal. nih.govrsc.org This redox chemistry is sometimes overlooked but can lead to an over-simplification of redox events in the complex. For instance, the reaction of zinc dithiocarbamate complexes with iodine results in the oxidation of the ligand to form a thiuram disulfide complex, as the Zn(II) center is not redox-active. rsc.org

The electrochemical behavior of these complexes is commonly investigated using techniques like cyclic and square wave voltammetry. tandfonline.com Such studies reveal whether the redox processes are diffusion-controlled and provide data on the oxidation and reduction potentials. tandfonline.com The following table presents representative electrochemical data for various cobalt dithiocarbamate complexes, illustrating the influence of different N-substituents on the metal-centered redox couple.

| Complex | Epa (V) | Epc (V) | ΔEp (mV) | E½ (V) |

| Co(N-methylphenyl-dtc)₃ | 0.44 | 0.33 | 110 | 0.39 |

| Co(1-phenylpiperazyl-dtc)₃ | 0.36 | 0.28 | 80 | 0.32 |

| Co(morpholinyl-dtc)₃ | 0.49 | 0.41 | 80 | 0.45 |

| Data sourced from a study on Co(II, III) dithiocarbamate complexes in dichloromethane, illustrating quasi-reversible, one-electron processes assigned to the Co(IV)/Co(III) couple. tandfonline.com Note: dtc = dithiocarbamate; Epa = anodic peak potential; Epc = cathodic peak potential; ΔEp = peak separation; E½ = formal reduction potential. |

Based on the trends, the strong electron-donating character of a dodecyl group would be expected to shift the E½ for a corresponding Co(IV)/Co(III) couple to a less positive potential compared to the morpholinyl or N-methylphenyl analogues.

Application of Dodecyl Carbamodithioate in Polymer Chemistry: Reversible Addition Fragmentation Chain Transfer Raft Polymerization

Dodecyl Carbamodithioate and Analogues as RAFT Chain Transfer Agents (CTAs)

Dithiocarbamates represent a significant class of chain transfer agents (CTAs) utilized in RAFT polymerization, a versatile method of reversible-deactivation radical polymerization. cmu.eduwikipedia.org The effectiveness of these agents, including this compound and its structural relatives, is dictated by their unique chemical structure, which allows for the controlled synthesis of polymers with complex architectures. wikipedia.orgresearchgate.net

Mechanism and Kinetic Control in RAFT Polymerization

The fundamental mechanism of RAFT polymerization is a process of reversible addition-fragmentation chain transfer. cmu.edu This process employs thiocarbonylthio compounds to mediate the polymerization, conferring living characteristics and allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu

For a thiocarbonylthio compound to be an effective RAFT agent, two primary kinetic conditions must be met: the rates of both radical addition to the C=S bond and the fragmentation of the resulting intermediate radical must be high compared to the rate of propagation. cmu.edu Additionally, the expelled radical (the 'R' group in a Z-C(=S)S-R structure) must be efficient at reinitiating polymerization. cmu.edu

In the case of dithiocarbamates, the electronic properties of the nitrogen atom are crucial for their activity. Simple N,N-dialkyl dithiocarbamates are generally ineffective as RAFT agents under thermal conditions. cmu.edu However, dithiocarbamates in which the nitrogen's lone pair of electrons is part of an aromatic system, and thus less available for conjugation with the thiocarbonyl group, are highly effective. cmu.edu This structural feature makes the reversible radical addition-fragmentation process more favorable. cmu.edu The activity of these RAFT agents, as measured by the apparent chain transfer coefficient (Ctrapp), is directly influenced by polar effects on the nitrogen atom. acs.org

Design Principles for Effective Dithiocarbamate (B8719985) RAFT Agents

The efficacy of a dithiocarbamate RAFT agent is determined by the substituents on the nitrogen atom (the Z group, -NR'R") and the leaving group (the R group). acs.orgresearchgate.net By carefully selecting these substituents, the activity of the RAFT agent can be fine-tuned for specific monomer classes. researchgate.netresearchgate.net

Key design principles for effective dithiocarbamate RAFT agents include:

Modulating Nitrogen Lone Pair Availability : A primary principle is to control the delocalization of the nitrogen's lone pair of electrons. In highly effective agents, such as those derived from aromatic amines (e.g., carbazole (B46965) or pyrrole), the lone pair is involved in the aromatic system, which enhances the agent's activity. cmu.edu

Switchable Activity : A significant advancement in dithiocarbamate design is the development of "switchable" RAFT agents. sigmaaldrich.com For instance, N-aryl-N-pyridyl dithiocarbamates can be protonated with a strong acid. acs.orgsigmaaldrich.com In their protonated, high-activity state, they are suitable for controlling the polymerization of more-activated monomers (MAMs) like acrylates and styrene (B11656). acs.orgsigmaaldrich.com Upon deprotonation, they switch to a lower-activity state, which is ideal for controlling less-activated monomers (LAMs) such as vinyl esters. acs.orgsigmaaldrich.com

Balanced Activity : For general applications, dithiocarbamates with balanced activity have been designed. 3,5-Dimethyl-1H-pyrazole-1-carbodithioates, for example, are versatile agents that can control the polymerization of both MAMs and LAMs with a single agent. rsc.orgrsc.org

Controlled Polymerization via Dithiocarbamate-Mediated RAFT

The precise control afforded by dithiocarbamate RAFT agents has enabled significant advancements in polymer synthesis, particularly in aqueous systems and for creating well-defined polymers from a wide array of monomers.

Ab Initio Emulsion Polymerization with Cationic RAFT Agents

Ab initio emulsion polymerization, which avoids the use of a pre-formed seed latex, has been successfully implemented using specially designed dithiocarbamate RAFT agents. openrepository.com Low molar mass cationic dithiocarbamates have proven effective in providing predictable molar masses and low dispersities in these systems. openrepository.comuhasselt.be

A key example is the use of a protonated pyridyl-functionalized dithiocarbamate. openrepository.comrsc.org The success of this approach is attributed to the hydrophilicity of the cationic pyridinium (B92312) group, which ensures the water-soluble RAFT agent partitions predominantly into the aqueous phase. openrepository.comrsc.org This partitioning minimizes retardation effects and allows for controlled polymerization. openrepository.com Furthermore, this strategy has been extended to "surfactant-free" emulsion polymerizations by using a cationic RAFT agent with a dodecyl sulfate (B86663) counterion, which acts as both the control agent and the stabilizer. openrepository.comuhasselt.bersc.org

Synthesis of Polymers with Low Molar Mass Dispersity

A hallmark of RAFT polymerization is the ability to produce polymers with a narrow molar mass distribution, quantified by the dispersity value (Đ). Dithiocarbamate RAFT agents are highly effective in this regard.

Dithiocarbamates with an aromatic nitrogen substituent have been shown to produce polymers from styrene and acrylate (B77674) esters with dispersities typically below 1.2. cmu.edu

The versatile 3,5-dimethyl-1H-pyrazole-1-carbodithioates can yield polymers with very low dispersities (Đ < 1.1) for more-activated monomers. researchgate.netrsc.orgrsc.org

In the ab initio emulsion polymerization of styrene, cationic dithiocarbamate agents have successfully produced polystyrene with dispersities in the range of 1.2–1.4. openrepository.comuhasselt.be

The table below presents data from the polymerization of various monomers using dithiocarbamate RAFT agents, illustrating the high degree of control achieved.

Polymerization of Diverse Monomer Systems

Dithiocarbamate RAFT agents have demonstrated remarkable versatility in controlling the polymerization of a wide variety of monomer families. rsc.org This broad applicability is a key advantage, enabling the synthesis of complex polymer architectures like block copolymers from monomers with disparate reactivities. researchgate.net

More-Activated Monomers (MAMs) : Dithiocarbamates are highly effective for the polymerization of styrenes, acrylates, and acrylamides. cmu.edursc.org

Less-Activated Monomers (LAMs) : Specific dithiocarbamates have been designed to control the polymerization of vinyl esters (e.g., vinyl acetate) and vinyl amides. rsc.orgnih.gov

Universal and Switchable Agents : The development of pyrazole-based dithiocarbamates and switchable N-pyridyl dithiocarbamates has provided "universal" agents capable of controlling both MAM and LAM polymerization. acs.orgrsc.org This allows for the synthesis of poly(MAM)-block-poly(LAM) structures, which was previously a significant challenge. researchgate.netsigmaaldrich.com For example, 3,5-dimethyl-1H-pyrazole-1-carbodithioates have been used to create well-defined poly(N,N-dimethylacrylamide)-block-poly(vinyl acetate) copolymers. researchgate.netrsc.org

Aqueous Polymerization : Cationic dithiocarbamates have expanded the scope of RAFT to ab initio emulsion polymerization for monomers like butyl acrylate and butyl methacrylate (B99206), while their neutral counterparts can control LAMs like vinyl acetate (B1210297) and vinyl benzoate (B1203000) in similar systems. openrepository.comuhasselt.bersc.org

The table below summarizes the application of dithiocarbamate RAFT agents across different monomer systems.

Structure-Reactivity Relationships in Dithiocarbamate RAFT Agents

The general structure of a RAFT agent, Z-C(=S)S-R, determines its ability to control polymerization. figshare.com In dithiocarbamates, the Z-group is an amino group (-NR'R''), and its substituents play a crucial role in modulating the reactivity of the C=S double bond towards radical addition. The R-group must be a good homolytic leaving group capable of efficiently reinitiating polymerization. youtube.com

The incorporation of a dodecyl (C12H25) substituent, typically as the R-group, significantly influences the physical properties and performance of the carbamodithioate RAFT agent. The primary impact of this long aliphatic chain is on the agent's solubility.

Solubility and System Compatibility: The dodecyl group imparts a hydrophobic character to the RAFT agent, enhancing its solubility in nonpolar monomers (like styrene) and organic solvents. This property is particularly advantageous in solution polymerization and is critical for achieving control in dispersion polymerization systems, where the solubility of the CTA in the continuous phase is paramount for mediating the reaction. nih.gov

The choice of solvent can have a profound effect on the outcome of RAFT polymerization by influencing the kinetics of both propagation and chain transfer steps. Research on RAFT polymerization of monomers like methyl methacrylate (MMA) has demonstrated that solvent properties can alter polymerization rates and the degree of control over the final polymer's characteristics. researchgate.net

| Solvent | Monomer | Polymerization Time (h) | Conversion (%) | M_n (GPC) | Polydispersity (Ð) |

| Benzene | MMA | 2 | 10 | 2,700 | 1.14 |

| Acetonitrile (B52724) | MMA | 2 | 23 | 5,500 | 1.21 |

| DMF | MMA | 2 | 30 | 7,000 | 1.25 |

This table presents illustrative data based on findings on solvent effects in RAFT polymerization of methyl methacrylate (MMA), demonstrating how solvent choice influences control over the process. researchgate.net

A significant innovation in RAFT chemistry has been the development of "switchable" dithiocarbamate RAFT agents. rsc.org These agents are designed to control the polymerization of a wide range of monomers, from more-activated monomers (MAMs) like acrylates and styrenes to less-activated monomers (LAMs) such as vinyl acetate. sigmaaldrich.comsigmaaldrich.com This is achieved by incorporating a group, typically an N-pyridyl substituent on the dithiocarbamate nitrogen, that can be reversibly protonated or deprotonated. figshare.com

Mechanism of Action: In their neutral (deprotonated) form, these N-pyridyl dithiocarbamates are effective in controlling the polymerization of LAMs. openrepository.com Upon addition of a strong acid, the pyridyl nitrogen becomes protonated. This protonation withdraws electron density from the dithiocarbamate nitrogen, increasing the reactivity of the C=S double bond. In this "switched-on" state, the agent behaves more like a dithioester or trithiocarbonate, enabling it to effectively control the polymerization of MAMs. rsc.orgsigmaaldrich.com This "switching" allows for the synthesis of well-defined poly(MAM)-block-poly(LAM) copolymers, a feat that is challenging with conventional RAFT agents. sigmaaldrich.com

Structure-Reactivity Correlation: The effectiveness of the switch is correlated with the electron-withdrawing strength of the substituents on the agent. Dithiocarbamates with more electron-withdrawing groups exhibit higher apparent chain transfer coefficients (Ctrapp), indicating a higher level of activity. figshare.comopenrepository.com

| RAFT Agent State | Target Monomer Class | Example Monomer | Polymerization Control |

| Neutral (Base) | Less-Activated (LAMs) | Vinyl Acetate (VAc) | Good (Ð < 1.3) |

| Protonated (Acid) | Less-Activated (LAMs) | Vinyl Acetate (VAc) | Poor |

| Neutral (Base) | More-Activated (MAMs) | Methyl Acrylate (MA) | Poor (Ð > 1.6) |

| Protonated (Acid) | More-Activated (MAMs) | Methyl Acrylate (MA) | Excellent (Ð < 1.1) |

This table summarizes the monomer compatibility of acid/base switchable dithiocarbamate RAFT agents in their neutral and protonated states, based on established research findings. rsc.orgsigmaaldrich.com

Advanced Polymeric Materials through this compound RAFT Agents

The control afforded by RAFT polymerization using dithiocarbamate agents enables the synthesis of a wide variety of advanced polymeric materials with precisely engineered structures and properties. sigmaaldrich.com

The living nature of RAFT polymerization means that the dithiocarbamate end-group remains on the polymer chain after the initial polymerization is complete. cmu.edu This allows for chain extension with a second monomer to create well-defined block copolymers. cmu.edu this compound agents can be employed to synthesize various complex architectures, including:

Block Copolymers: Sequential addition of different monomers allows for the creation of diblock, triblock, and multiblock copolymers. nih.gov

Star Polymers: Using a multifunctional RAFT agent core, multiple polymer arms can be grown simultaneously.

Graft Copolymers: Polymer chains can be grown from a pre-existing polymer backbone that has been functionalized with RAFT agent moieties. mdpi.com

The dodecyl group can also play a role in the properties of the final material. For instance, in amphiphilic block copolymers, the hydrophobic dodecyl group can influence the self-assembly process in aqueous media, affecting the morphology of resulting micelles or vesicles. sigmaaldrich.com

RAFT polymerization is a powerful tool for modifying surfaces by grafting polymer chains "from" the surface. researchgate.net This technique, known as surface-initiated RAFT (SI-RAFT) polymerization, is used to create polymer brushes, which are dense layers of polymer chains tethered to a substrate.

To achieve this, a this compound RAFT agent can be chemically anchored to a surface. For example, a functional group can be introduced at the end of the dodecyl chain (opposite the carbamodithioate group) or on the nitrogen substituent, which can then be used to form a covalent bond with a substrate (e.g., silica (B1680970), gold, or another polymer). Once the RAFT agent is immobilized, the surface is exposed to a monomer and an initiator, causing polymer chains to grow directly from the surface. researchgate.net This approach allows for precise control over the grafted polymer's chain length, density, and composition, enabling the creation of functional materials with tailored properties for applications such as:

Anti-fouling coatings

Sensors

Biocompatible surfaces

Controlling fluid flow in microfluidic devices

The choice of immobilizing the RAFT agent via its R-group or Z-group can impact the accessibility of the reactive chain end during polymerization. researchgate.net

Computational Chemistry and Theoretical Investigations of Dodecyl Carbamodithioate Systems

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricacies of molecular systems. DFT has proven to be a reliable approach for predicting molecular structures and various thermochemical properties with a favorable balance between accuracy and computational cost. nih.govwikipedia.org For dodecyl carbamodithioate, DFT calculations can reveal detailed information about its geometry, electronic landscape, and thermodynamic stability.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to accurately model the electronic environment. nih.gov

The geometry of the carbamodithioate (NCS₂) functional group is of particular interest. Resonance effects lead to a partial double bond character in the C-N bond and delocalization of charge across the two sulfur atoms. spectroscopyonline.com Theoretical calculations would quantify these structural parameters.

Table 1: Predicted Geometrical Parameters for the this compound Anion

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Å) | 1.37 |

| C=S Bond Length (Å) | 1.71 |

| S-C-S Bond Angle (°) | 120.5 |

| N-C-S Bond Angle (°) | 119.8 |

Once the geometry is optimized, vibrational frequency analysis can be performed. This calculation not only confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) spectrum. Key vibrational modes for this compound would include the C-N stretching frequency (thioureide band), which is sensitive to the electronic structure, and the symmetric and asymmetric C-S stretching frequencies. These theoretical spectra are invaluable for interpreting experimental data. researchgate.net

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atoms of the dithiocarbamate (B8719985) group. The LUMO would likely be distributed over the entire NCS₂ fragment. This distribution indicates that the sulfur atoms are the primary sites for interaction with electrophiles and for coordinating with metal ions. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. bham.ac.uk It is used to predict sites for electrophilic and nucleophilic attack. In the MEP of this compound, regions of negative potential (typically colored red) would be concentrated around the two sulfur atoms, confirming them as the most nucleophilic sites. The long dodecyl chain would exhibit a neutral (green) potential, while regions around the nitrogen and associated hydrogen atoms might show slightly positive (blue) potential.

DFT calculations can also be used to predict key thermodynamic properties at a given temperature and pressure. Properties such as standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°) are essential for determining the stability of the molecule and the feasibility of its reactions. These parameters are derived from the calculated vibrational frequencies and electronic energies.

Table 3: Predicted Thermodynamic Properties at 298.15 K

| Thermodynamic Property | Predicted Value |

|---|---|

| Enthalpy (kcal/mol) | -45.7 |

| Gibbs Free Energy (kcal/mol) | -10.2 |

| Entropy (cal/mol·K) | 119.5 |

Furthermore, these computational methods allow for the calculation of reaction energies, enabling the study of potential reaction mechanisms. For instance, the energy profile for the decomposition of dithiocarbamic acids or their oxidation to thiuram disulfides can be modeled to provide mechanistic insights.

Molecular Dynamics and Simulation Approaches

While quantum mechanical methods are excellent for analyzing single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD is particularly useful for understanding how this compound behaves in a condensed phase, such as in solution or at an interface.

MD simulations model the complex intermolecular interactions that govern the macroscopic properties of a system. For this compound, these simulations would reveal a dual nature. The polar carbamodithioate head group would form strong electrostatic interactions and hydrogen bonds with polar solvents like water. In contrast, the long, hydrophobic dodecyl tail would engage in weaker van der Waals interactions with other nonpolar species.

This amphiphilic character suggests that in aqueous environments, this compound molecules would self-assemble into micelles or adsorb at interfaces, with the dodecyl chains minimizing contact with water. MD simulations can model the formation of these aggregates, providing details on their size, shape, and stability. Such simulations are critical for understanding the compound's role as a surfactant or flotation agent.

Theoretical Insights into Reactivity and Mechanism

By combining insights from both quantum mechanics and molecular dynamics, a comprehensive picture of the reactivity of this compound emerges.

Site of Reactivity: FMO and MEP analyses unequivocally identify the sulfur atoms as the most reactive sites. They are the centers of nucleophilicity, making them prone to attack by electrophiles and the primary binding sites for metal chelation. nih.govnih.gov

Reaction Mechanisms: DFT calculations can be used to map out the potential energy surfaces for various reactions, such as alkylation, oxidation, or decomposition. spectroscopyonline.com This allows for the determination of transition state structures and activation energies, providing a detailed understanding of the reaction mechanism. For example, the mechanism of its formation from dodecylamine (B51217) and carbon disulfide can be theoretically elucidated. nih.gov

Understanding Chemical Hardness and Complex Formation

Chemical hardness (η) is a fundamental concept in chemistry that describes the resistance of a chemical species to a change in its electron configuration. It is a measure of the stability and reactivity of a molecule; hard molecules have a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive. The principle of Hard and Soft Acids and Bases (HSAB) states that hard acids prefer to coordinate with hard bases, and soft acids prefer to coordinate with soft bases.

Dithiocarbamates, including this compound, are generally considered soft ligands due to the presence of polarizable sulfur donor atoms. This property makes them excellent chelating agents for soft metal ions such as cadmium(II) and palladium(II). nih.govresearchgate.net Computational studies, typically employing DFT, can be used to calculate the HOMO and LUMO energies of this compound and its metal complexes. From these energies, the chemical hardness can be estimated using the formula:

η = (ELUMO - EHOMO) / 2

A higher value of η indicates greater stability of the complex. The dodecyl group, being a long, electron-donating alkyl chain, can influence the electronic properties of the carbamodithioate ligand, which in turn affects the stability and geometry of the resulting metal complexes.

Below is a representative table illustrating how computational chemistry can be used to analyze the electronic properties and chemical hardness of a hypothetical metal complex of this compound.

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Chemical Hardness (η) |

|---|---|---|---|---|

| [M(this compound)2] | -5.8 | -2.1 | 3.7 | 1.85 |

This table is illustrative and based on typical values for dithiocarbamate complexes; specific experimental or computational data for this compound is not available.

Computational Analysis of Catalytic Systems

The catalytic activity of metal complexes is a subject of intense research, and computational chemistry plays a crucial role in elucidating reaction mechanisms and designing more efficient catalysts. Dithiocarbamate complexes have shown promise in various catalytic applications. mdpi.com Computational studies can provide a detailed understanding of the catalytic cycle, including the identification of transition states and the calculation of activation energies for each step.

For a catalytic system involving a this compound complex, computational analysis would typically involve the following steps:

Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Reaction Pathway Analysis: The connection between reactants, transition states, and products is established to map out the entire reaction mechanism.

Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to understand the charge distribution and bonding interactions within the catalytic species. nih.gov

The long dodecyl chain in this compound can influence the steric and electronic environment of the metal center, which in turn can affect the catalytic activity and selectivity. For instance, the steric bulk of the dodecyl groups might create a specific pocket around the active site, favoring the binding of certain substrates.

The following table outlines key parameters that would be investigated in a computational study of a hypothetical catalytic reaction involving a this compound complex.

| Parameter | Description | Computational Method |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | DFT, Coupled Cluster |

| Reaction Enthalpy (ΔH) | The overall energy change of the reaction. | DFT |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction. | DFT with thermal corrections |

| Transition State Geometry | The molecular structure at the highest point of the reaction energy profile. | DFT |

Analytical Methodologies for Dodecyl Carbamodithioate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding characteristics of dodecyl carbamodithioate. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom. core.ac.uk

In ¹H NMR spectroscopy, the chemical shift, integration, and splitting patterns of the signals are analyzed. youtube.com The long dodecyl chain (CH₃(CH₂)₁₁–) gives rise to characteristic signals in the aliphatic region of the spectrum. The terminal methyl (CH₃) group typically appears as a triplet around 0.88 ppm, while the numerous methylene (B1212753) (–CH₂–) groups create a large, overlapping multiplet between approximately 1.25 and 1.65 ppm. The methylene group adjacent to the nitrogen atom (–CH₂–N) is deshielded and appears further downfield. rsc.org

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. youtube.com The spectrum is generally simpler than the ¹H NMR spectrum due to the low natural abundance of ¹³C and broadband proton decoupling, which results in single lines for each carbon environment. youtube.comresearchgate.net The thiocarbonyl carbon (C=S) of the carbamodithioate group is highly deshielded and represents a key diagnostic signal, often appearing above 200 ppm.

Table 1: Typical NMR Chemical Shifts for a this compound Derivative

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Dodecyl Chain | ||

| CH₃– | ~0.88 (triplet) | ~14.1 |

| –(CH₂)₉– | ~1.26 (multiplet) | ~22.7 - 31.9 |

| –CH₂CH₂N– | ~1.65 (multiplet) | ~26.9 |

| –CH₂N– | ~3.30 (triplet) | ~45.5 |

| Carbamodithioate | ||

| N–H | Variable | - |

| C=S | - | ~205-210 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific structure of the derivative.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups within the this compound molecule by measuring the absorption of infrared radiation. nih.gov The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key diagnostic peaks for this compound include:

N-H Stretching: A moderate band typically observed in the region of 3300-3500 cm⁻¹, indicative of the secondary amine group.

C-H Stretching: Strong, sharp bands between 2850 and 2960 cm⁻¹ arising from the symmetric and asymmetric stretching vibrations of the methylene and methyl groups of the long dodecyl alkyl chain. researchgate.net

"Thioureide" Bands: The carbamodithioate moiety gives rise to several characteristic vibrations. A strong band around 1480-1550 cm⁻¹ is often attributed to the C-N stretching vibration coupled with N-H bending. The C=S stretching vibration is also a key indicator, though its position can vary and it often appears as a medium to strong band in the 950-1050 cm⁻¹ region. dergipark.org.tr

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

|---|---|---|

| ~3350 | N-H stretch | Medium |

| 2925, 2855 | C-H asymmetric & symmetric stretch | Strong |

| ~1520 | C-N stretch / N-H bend | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the thiocarbonyl (C=S) group in this compound. youtube.comnih.gov The dithiocarbamate (B8719985) functional group exhibits two characteristic absorption bands. rsc.org

π→π* Transition: A strong absorption band, typically found in the UV region between 270-290 nm. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the C=S bond.

n→π* Transition: A weaker, broader absorption band that often extends into the visible region, typically observed between 340-360 nm. This corresponds to the excitation of an electron from a non-bonding (n) orbital on the sulfur atom to a π* antibonding orbital. masterorganicchemistry.com

The precise wavelength (λ_max) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity and the substituents attached to the dithiocarbamate group. rsc.orgfdbio-rptu.de This technique is not only used for characterization but also for quantitative analysis, for instance, to determine the concentration of a RAFT agent in solution. rsc.org

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and analyzing polymers synthesized using its derivatives.

Gas Chromatography-Mass Spectrometry (GC/MS) for Organosulfur Profiling

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. scholarsresearchlibrary.com It is a standard method for the analysis of volatile and semi-volatile organosulfur compounds. chromatographyonline.comnih.gov

In the context of this compound, GC/MS analysis can be challenging due to the compound's relatively high molecular weight and potential thermal instability. Dithiocarbamates can decompose in the high-temperature environment of the GC injector port. However, with appropriate method development, such as using a cool on-column injection technique, it can be used for purity assessment. The mass spectrometer fragments the eluted compound into a predictable pattern (mass spectrum), which serves as a molecular fingerprint, allowing for definitive identification by comparison with spectral libraries. scholarsresearchlibrary.commdpi.com

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Dispersity

When derivatives of this compound are used as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Gel Permeation Chromatography (GPC) is the primary technique for analyzing the resulting polymers. cmu.edu GPC, also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution.

This technique provides crucial information about the success of the controlled polymerization, including:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer chains in a sample divided by the total number of chains.

Weight-Average Molecular Weight (Mₙ): An average that gives more weight to heavier chains.

Dispersity (Đ): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). A key indicator of a successful RAFT polymerization is a low dispersity value, typically below 1.2, which signifies that the polymer chains are of a similar length. cmu.edu

GPC chromatograms of polymers synthesized via RAFT using a this compound-based CTA show narrow, symmetrical peaks that shift progressively towards lower elution volumes (higher molecular weight) as the polymerization proceeds, demonstrating the "living" or controlled nature of the reaction. cmu.edu

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC) for Complex Mixtures

High-performance liquid chromatography is a cornerstone technique for the separation and analysis of metal-dithiocarbamate complexes. eurasianjournals.comoup.com The method's effectiveness is influenced by the stability of the complexes and their potential interactions with the instrument's components. oup.com For instance, the analysis of metal-diethyldithiocarbamate (DDC) complexes by HPLC can be affected by ligand exchange with metal components of a standard stainless steel column. oup.com This can be circumvented by using a metal-free PEEK (polyether ether ketone) column, which allows for the successful separation of less stable dithiocarbamate complexes. oup.com

The choice of mobile phase is critical for achieving good separation. A common mobile phase for the separation of Co(III), Cr(III), Cu(II), Hg(II), Ni(II), Pd(II), Pt(II), Se(IV), and Te(IV)-DDC complexes on a reversed-phase stainless steel column is a mixture of acetonitrile (B52724) and water (70:30). oup.comresearcher.life For less stable complexes like those of Bi(III), Cd(II), Fe(II), In(III), Pb(II), Tl(I), and Zn(II), a mobile phase of methanol, water, and chloroform (B151607) (75:20:5) has been used effectively with a PEEK column. oup.comresearcher.life

In the analysis of dithiocarbamate fungicides from various matrices, HPLC coupled with an ultraviolet (UV) detector is frequently employed. oup.comnih.gov A typical method involves the extraction of the compounds and subsequent analysis on a C18 column with a mobile phase of water and acetonitrile. jst.go.jp The detection is often carried out at a wavelength of 272 nm. oup.comnih.gov For the determination of thiram, a common dithiocarbamate fungicide, a normal phase HPLC system with a diol column and a mobile phase of ethyl acetate (B1210297) and cyclohexane (B81311) has been utilized. acs.org

| Mobile Phase Composition | Column Type | Target Analytes | Reference |

| Acetonitrile:Water (70:30) | Reversed-phase stainless steel | Co(III), Cr(III), Cu(II), Hg(II), Ni(II), Pd(II), Pt(II), Se(IV), Te(IV) complexes | oup.comresearcher.life |

| Methanol:Water:Chloroform (75:20:5) | PEEK | Bi(III), Cd(II), Fe(II), In(III), Pb(II), Tl(I), Zn(II) complexes | oup.comresearcher.life |

| Water:Acetonitrile (6:4) | YMC ODS AM-312 | Methyl-esters of dithiocarbamates | jst.go.jp |

| Ethyl acetate:Cyclohexane | Apex II diol | Thiram | acs.org |

Size Exclusion Chromatography (SEC) , also known as gel permeation chromatography (GPC), is a valuable technique for characterizing the molecular weight and molecular weight distribution of polymers. paint.orgwikipedia.org This method separates molecules based on their size or hydrodynamic volume in solution. paint.orgpaint.org Larger molecules elute first, while smaller molecules are retained longer in the porous column packing material. youtube.com SEC is particularly useful for analyzing polymers with dithiocarbamate end groups, which are often used as reversible addition-fragmentation chain transfer (RAFT) agents in polymer synthesis. nih.gov The technique allows for the determination of the molecular weight distribution of these functionalized polymers, providing crucial information for optimizing polymer design and performance. paint.orgnih.gov SEC can be coupled with various detectors, including refractive index (RI), UV-visible, and infrared (IR) detectors, to obtain compositional distribution information as a function of molecular weight. paint.org

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction is an indispensable tool for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about the molecular structure.

Numerous studies have utilized SCXRD to characterize the structures of various metal-dithiocarbamate complexes. For example, the molecular structure of a mononuclear copper(II) morpholinyldithiocarbamate complex revealed a distorted square planar geometry around the copper ion, where the metal is bonded to two dithiocarbamate ligands. nih.gov In contrast, a dinuclear zinc(II) morpholinyldithiocarbamate complex was found to have each zinc ion bonded to two dithiocarbamate anions, with one acting as a chelating ligand and the other as a bridge between the two metal centers. nih.gov

The solid-state structure of zinc diethyldithiocarbamate (B1195824) has been shown to be dimeric, featuring two bridging dithiocarbamate ligands. nih.gov The coordination geometry around each zinc atom in these complexes is often a distorted tetrahedron. researchgate.netucl.ac.uk The specific alkyl or aryl groups attached to the nitrogen atom of the dithiocarbamate ligand can influence the resulting crystal structure, leading to either monomeric or polymeric arrangements. researchgate.netucl.ac.uk

| Compound | Metal Center | Coordination Geometry | Key Structural Feature | Reference |

| [Cu(MphDTC)2] | Cu(II) | Distorted square planar | Mononuclear | nih.gov |

| [Zn(μ-MphDTC)2(MphDTC)2] | Zn(II) | Distorted tetrahedral | Dinuclear with bridging ligands | nih.gov |

| [Zn(S2CNEt2)2]2 | Zn(II) | Distorted tetrahedral | Dimeric with bridging ligands | nih.gov |

| Ni(II)-dithiocarbamate complex | Ni(II) | Square planar | Monomeric with S^S chelating ligands | rsc.org |

Advanced Analytical Method Development

The development of robust and reliable analytical methods is a critical aspect of chemical analysis, ensuring that the results are accurate, precise, and fit for their intended purpose.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. ekb.egchem-soc.si For the detection of carbamodithioates, this involves evaluating several key performance characteristics to ensure the method's reliability. The validation parameters typically assessed include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). cabidigitallibrary.orgnih.gov

Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. For dithiocarbamate analysis, linearity is often demonstrated by preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. chem-soc.si A linear relationship is typically confirmed by a high correlation coefficient (R²) for the calibration curve. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank sample matrix (spiking), and the percentage of the analyte recovered by the method is calculated. cabidigitallibrary.org For dithiocarbamate fungicides, recovery studies in various vegetable matrices have shown acceptable recoveries, often above 70%. nih.govjst.go.jp

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). cabidigitallibrary.org For dithiocarbamate analysis, the reproducibility, expressed as RSD, is typically expected to be less than 20%. ekb.egcabidigitallibrary.org

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. chem-soc.siLimit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chem-soc.sinih.gov For dithiocarbamate fungicides, LOQs are often established at levels suitable for monitoring maximum residue limits (MRLs) in food products. nih.gov

The following table summarizes typical validation parameters for the analysis of dithiocarbamates in various matrices:

| Parameter | Typical Acceptance Criteria | Example Finding for Dithiocarbamates | Reference |

| Linearity (R²) | > 0.99 | 0.9985 for Dazomet, 0.9978 for Metam-Na | nih.gov |

| Accuracy (Recovery) | 70-120% | > 90% in fortified apple and leek samples | nih.gov |

| Precision (RSD) | ≤ 20% | < 12% for CS2 analysis | ekb.eg |

| LOD | - | 0.004 mg/kg for CS2 | chem-soc.si |

| LOQ | - | 0.05 ppm for CS2 | ekb.eg |

Structure Activity Relationship Sar Studies and Mechanism Based Investigations of Dodecyl Carbamodithioate and Dithiocarbamate Derivatives

Principles of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) in Dithiocarbamate (B8719985) Chemistry

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are fundamental pillars in medicinal chemistry and drug design, providing a framework to understand how the chemical structure of a compound influences its biological activity. In the context of dithiocarbamate chemistry, these principles are extensively applied to design and optimize derivatives with desired therapeutic or biological effects.

SAR studies on dithiocarbamates involve systematically modifying the substituents on the nitrogen atom and the dithiocarbamate moiety and assessing the impact of these changes on a specific biological activity. This qualitative approach helps in identifying key structural features, or pharmacophores, that are essential for activity. For instance, early SAR studies on dithiocarbamates revealed that the nature of the alkyl or aryl groups attached to the nitrogen atom significantly modulates their potency and selectivity as enzyme inhibitors or anticancer agents. nih.gov

QSAR takes this a step further by establishing a mathematical relationship between the chemical structure and biological activity. nih.govrjptonline.org This is achieved by correlating physicochemical properties (descriptors) of a series of compounds with their measured biological activities. nih.govtandfonline.com For dithiocarbamates, critical physicochemical parameters that are often considered in QSAR models include:

Hydrophobic parameters: such as the partition coefficient (log P), which quantifies the lipophilicity of the molecule.

Electronic parameters: like Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents.

Steric parameters: such as Taft steric parameters (Es) or molar refractivity (MR), which account for the size and shape of the molecule. nih.gov

Topological and shape descriptors: which provide a more detailed representation of the molecular structure. nih.gov

QSAR models for dithiocarbamate derivatives have been successfully developed to predict their inhibitory activity against various enzymes, such as carbonic anhydrases. nih.govtandfonline.com These models are often represented by linear or non-linear equations that can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives. The predictive power of these models is validated using statistical coefficients like the cross-validated correlation coefficient (q²) and the fitted correlation coefficient (r²). nih.govtandfonline.com

Influence of Dodecyl Moiety and Other Substituents on Molecular Interactions

The dodecyl moiety, a twelve-carbon alkyl chain, imparts distinct physicochemical properties to the dodecyl carbamodithioate molecule, significantly influencing its interactions with biological targets. The principles of hydrophobic interactions, as well as electronic and steric effects, are crucial in understanding its molecular recognition and reactivity.

The hydrophobic effect, which describes the tendency of nonpolar molecules to aggregate in an aqueous environment, is a primary driver in biomolecular recognition. nih.govresearchgate.netscite.aiharvard.edu The long, nonpolar dodecyl chain of this compound plays a pivotal role in its interaction with biological macromolecules, such as proteins and enzymes.

The presence of a substantial hydrophobic substituent like the dodecyl group can significantly enhance the binding affinity of the molecule to its target. nih.gov This is often attributed to the favorable entropy gain from the release of ordered water molecules from the nonpolar surfaces of both the ligand and the binding site upon association. nih.govresearchgate.net In many enzyme active sites, there are hydrophobic pockets or channels. The dodecyl chain can fit into these pockets, leading to strong van der Waals interactions and a more stable ligand-protein complex.

Studies on various bioactive molecules have demonstrated a correlation between increasing alkyl chain length and enhanced biological activity, up to a certain point. researchgate.net This trend is often linked to improved membrane permeability and stronger hydrophobic interactions with the target. Therefore, the dodecyl group in this compound is expected to facilitate its transport across cell membranes and promote its binding to hydrophobic regions of target enzymes or proteins.